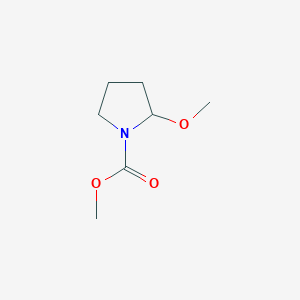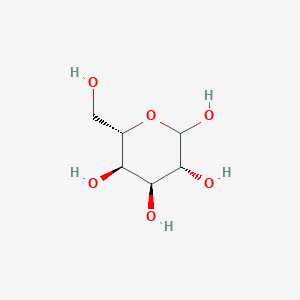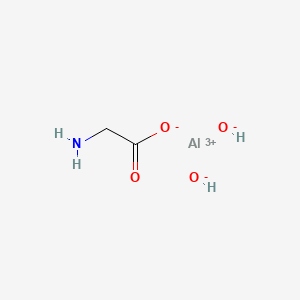![molecular formula C5H12ClNO2S2 B1365170 3-[(2-Aminoethyl)dithio]propionic acid hydrochloride CAS No. 351422-31-6](/img/structure/B1365170.png)
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride
Descripción general
Descripción
“3-[(2-Aminoethyl)dithio]propionic acid hydrochloride”, also known as AEDP·HCl, is a cleavable amino acid . It is a versatile material used in scientific research. Its unique properties make it suitable for various applications, including drug development, biochemical analysis, and polymer research.
Synthesis Analysis
AEDP·HCl can be reacted with amine-reactive acylation agents to create amide bonds . Alternatively, the carbodiimide EDC can be used to conjugate AEDP to molecules containing amines or carboxylates, which results in some degree of polymerisation .Molecular Structure Analysis
The molecular formula of AEDP·HCl is C5H11NO2S2·HCl . It has an average mass of 181.276 Da and a monoisotopic mass of 181.023117 Da .Chemical Reactions Analysis
AEDP·HCl is a cleavable compound containing a terminal amine and carboxylic acid group . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent . The terminal amine can be reacted with carboxylic acid, activated NHS esters, and other carbonyl compounds .Physical And Chemical Properties Analysis
AEDP·HCl appears as a white to off-white powder . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 339.5±27.0 °C at 760 mmHg . The vapour pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 64.1±6.0 kJ/mol . The flash point is 159.1±23.7 °C . The index of refraction is 1.590 . The molar refractivity is 46.3±0.3 cm³ .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride has been studied for its crystal and molecular structures, particularly in its role as an anti-ulcer agent. X-ray analysis revealed its rigid bentrod-like conformation and dimerization in crystals, important for understanding its interaction in biological systems (Koyano et al., 1986).
Photolabelling and Biomembrane Studies
This compound has been synthesized as a ring-labelled derivative for use as a cleavable heterobifunctional photolabelling reagent. Such reagents are valuable for studying biomembrane structure and intermacromolecular interactions (Ramaswami & Tirrell, 1989). Additionally, it has been employed in polymer-bound form for photolabeling studies to investigate polymer-cell surface interactions (Ramaswami & Tirrell, 1986).
Biochemical Research
In biochemical research, derivatives of this acid have been used in the synthesis of cleavable photoactivable heterobifunctional reagents. Such reagents play a crucial role in studying protein interactions and structural biology (Vanin & Ji, 1981).
Microbial Propionic Acid Production
Research into microbial propionic acid production, which includes derivatives of propionic acid, is significant for its application in the food industry as well as in pharmaceuticals and cosmetics (Gonzalez-Garcia et al., 2017).
Synthesis of Biologically Active Compounds
The compound's derivatives have been synthesized for use in various biological applications. For instance, dithiocarbamates, a related class of compounds, have been prepared for potential biological activity (Yang, 1960).
Drug Metabolism Studies
Studies on the metabolism of related compounds provide insights into the biotransformation and pharmacokinetics of drugs, which is crucial for drug development and safety assessments (Tanabe et al., 1988).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-aminoethyldisulfanyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2.ClH/c6-2-4-10-9-3-1-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGVEHVTSZTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)

![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)

![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)


